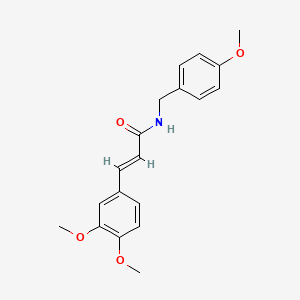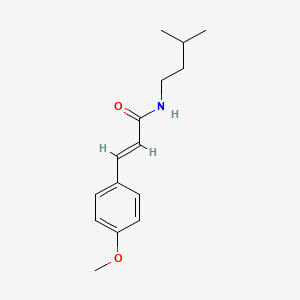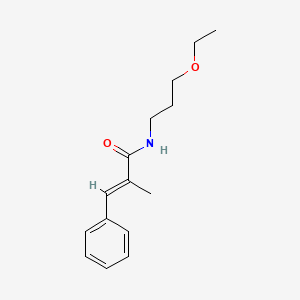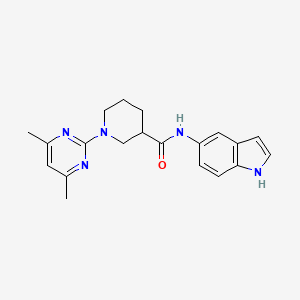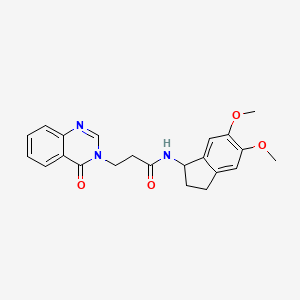![molecular formula C17H28N4O3S B11013241 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B11013241.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepan-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-[4-(1-PYRROLIDINYLSULFONYL)-1,4-DIAZEPAN-1-YL]-1-ETHANONE is a complex organic compound that features multiple functional groups, including pyrrole, diazepane, and ethanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-[4-(1-PYRROLIDINYLSULFONYL)-1,4-DIAZEPAN-1-YL]-1-ETHANONE typically involves multi-step organic reactions. The starting materials might include 2,5-dimethylpyrrole, pyrrolidine, and diazepane derivatives. Common synthetic routes could involve:
Formation of the Pyrrole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Diazepane Moiety: This step might involve nucleophilic substitution or addition reactions.
Introduction of the Ethanone Group: This could be done through acylation reactions using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrole ring or the ethanone group.
Reduction: Reduction reactions could target the sulfonyl group or the diazepane ring.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrole or diazepane rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrole and diazepane rings suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-[4-(1-PYRROLIDINYLSULFONYL)-1,4-DIAZEPAN-1-YL]-1-ETHANONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: A simpler analog that lacks the diazepane and ethanone groups.
1-Pyrrolidinylsulfonyl Compounds: Compounds with similar sulfonyl groups but different core structures.
Diazepane Derivatives: Compounds with the diazepane ring but different substituents.
Uniqueness
The uniqueness of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1-[4-(1-PYRROLIDINYLSULFONYL)-1,4-DIAZEPAN-1-YL]-1-ETHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H28N4O3S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-1-(4-pyrrolidin-1-ylsulfonyl-1,4-diazepan-1-yl)ethanone |
InChI |
InChI=1S/C17H28N4O3S/c1-15-6-7-16(2)21(15)14-17(22)18-8-5-11-20(13-12-18)25(23,24)19-9-3-4-10-19/h6-7H,3-5,8-14H2,1-2H3 |
InChI Key |
ISOWWBAZNQSPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)N2CCCN(CC2)S(=O)(=O)N3CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione](/img/structure/B11013158.png)
![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11013169.png)
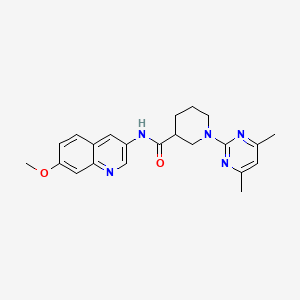
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B11013182.png)
![3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone](/img/structure/B11013189.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B11013209.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B11013215.png)

